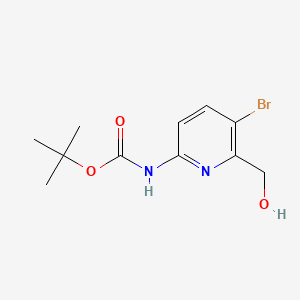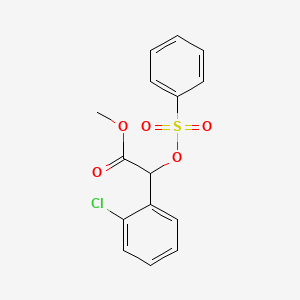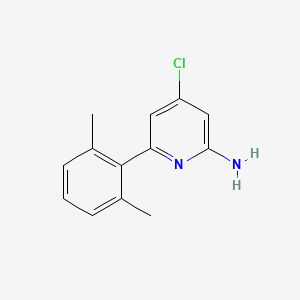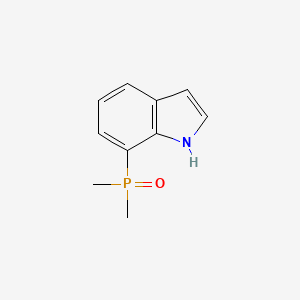
7-(Dimethylphosphinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylphosphinyl)-1H-indole is an organophosphorus compound characterized by the presence of a dimethylphosphinyl group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylphosphinyl)-1H-indole typically involves the reaction of indole with dimethylphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Dimethylphosphinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
7-(Dimethylphosphinyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 7-(Dimethylphosphinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Dimethylphenylphosphine: An organophosphorus compound with a similar phosphinyl group but attached to a phenyl ring.
Dimethylphosphine: A simpler compound with only two methyl groups attached to the phosphorus atom.
Uniqueness: 7-(Dimethylphosphinyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. The indole ring allows for additional interactions and reactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C10H12NOP |
|---|---|
Poids moléculaire |
193.18 g/mol |
Nom IUPAC |
7-dimethylphosphoryl-1H-indole |
InChI |
InChI=1S/C10H12NOP/c1-13(2,12)9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,1-2H3 |
Clé InChI |
LVYCXNGJZUHWSL-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=CC2=C1NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
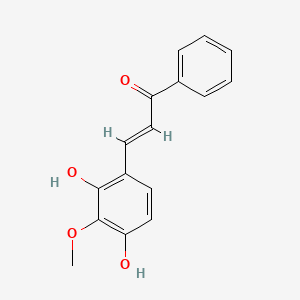
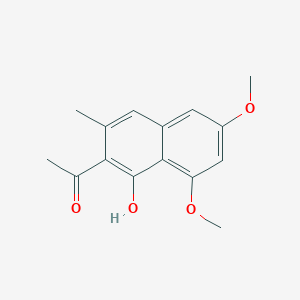
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
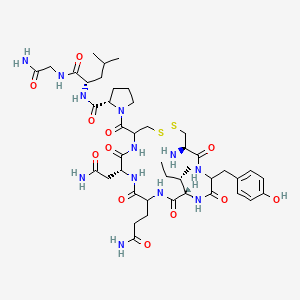
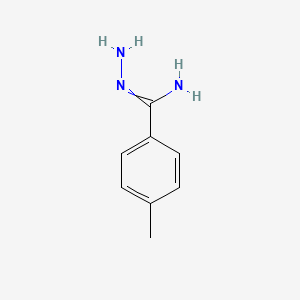
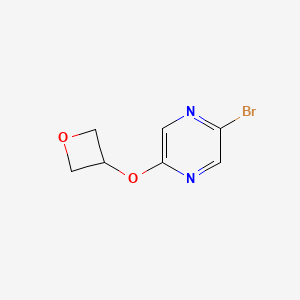
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)


